2-Bromo-5-fluoro-N-(2-hydroxyethyl)benzamide

Fragment-based drug discovery Hydrogen bonding Physicochemical profiling

2-Bromo-5-fluoro-N-(2-hydroxyethyl)benzamide (CAS 951884‑16‑5, PubChem CID is a synthetic benzamide derivative bearing bromine at the 2‑position, fluorine at the 5‑position, and an N‑(2‑hydroxyethyl) side chain. Its molecular formula is C₉H₉BrFNO₂ with a molecular weight of 262.08 g/mol.

Molecular Formula C9H9BrFNO2
Molecular Weight 262.08 g/mol
CAS No. 951884-16-5
Cat. No. B1604483
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-5-fluoro-N-(2-hydroxyethyl)benzamide
CAS951884-16-5
Molecular FormulaC9H9BrFNO2
Molecular Weight262.08 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1F)C(=O)NCCO)Br
InChIInChI=1S/C9H9BrFNO2/c10-8-2-1-6(11)5-7(8)9(14)12-3-4-13/h1-2,5,13H,3-4H2,(H,12,14)
InChIKeyJWEKNEISRBEANX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-5-fluoro-N-(2-hydroxyethyl)benzamide (CAS 951884-16-5): A Dual-Halogenated, Hydroxyethyl-Functionalized Benzamide Building Block


2-Bromo-5-fluoro-N-(2-hydroxyethyl)benzamide (CAS 951884‑16‑5, PubChem CID 26986103) is a synthetic benzamide derivative bearing bromine at the 2‑position, fluorine at the 5‑position, and an N‑(2‑hydroxyethyl) side chain [1]. Its molecular formula is C₉H₉BrFNO₂ with a molecular weight of 262.08 g/mol [1]. Computed properties reported by PubChem include XLogP3 of 1.9, two hydrogen‑bond donors (amide N–H, terminal –OH), three hydrogen‑bond acceptors (amide C=O, aryl‑F, terminal –OH), three rotatable bonds, and a topological polar surface area of 49.3 Ų [1]. The compound is supplied by multiple vendors at a standard purity of ≥95% and is classified as a research‑use‑only building block for medicinal chemistry and organic synthesis . Predicted physicochemical data from ChemicalBook list a boiling point of 360.2 ± 42.0 °C, density of 1.596 ± 0.06 g/cm³, and an acidic pKa of 12.72 ± 0.46 .

Why 2-Bromo-5-fluoro-N-(2-hydroxyethyl)benzamide Cannot Be Replaced by Common Benzamide Analogs Without Experimental Revalidation


Halogenated benzamides with different N‑substitution or halogen patterns are not functionally interchangeable commodities. The N‑(2‑hydroxyethyl) group in 2‑bromo‑5‑fluoro‑N‑(2‑hydroxyethyl)benzamide introduces a primary alcohol that supplies an additional hydrogen‑bond donor and acceptor, raising the HBD count from 1 (unsubstituted benzamide) or 0 (N,N‑dimethyl analog) to 2, and increases topological polar surface area from 20.3–43.1 Ų to 49.3 Ų [1][2]. These changes directly affect aqueous solubility, logP (XLogP3 = 1.9 vs. 0.9 for the unsubstituted parent and 2.2 for the N,N‑dimethyl analog), and potential for target engagement in biochemical assays [1][3]. The bromine atom further provides anomalous X‑ray scattering for crystallographic phasing—a feature absent in chlorine or methyl analogs—and serves as a heavy‑atom handle for metal‑catalyzed cross‑coupling reactions [4]. Substituting any of these three structural elements (bromine, fluorine, or hydroxyethyl) can lead to fundamentally different behavior in downstream synthetic sequences or biological evaluations, making direct replacement without experimental re‑qualification a high‑risk decision [1][4].

Quantitative Differentiation of 2-Bromo-5-fluoro-N-(2-hydroxyethyl)benzamide from the Closest Commercially Available Analogs


Hydrogen‑Bond Donor Count Doubles Relative to the N,N‑Dimethyl Analog, Enabling Directional Interactions in Fragment‑Based Drug Design

2‑Bromo‑5‑fluoro‑N‑(2‑hydroxyethyl)benzamide possesses two hydrogen‑bond donors (amide N–H and terminal –OH) and three hydrogen‑bond acceptors (amide C=O, aryl‑F, terminal –OH), as documented in its PubChem computed descriptor set [1]. In direct contrast, 2‑Bromo‑5‑fluoro‑N,N‑dimethylbenzamide (CAS 951884‑08‑5, CID 24709084) has zero H‑bond donors, two H‑bond acceptors, a TPSA of 20.3 Ų, and only one rotatable bond, fundamentally limiting its ability to engage in directional polar interactions with protein targets [2]. This difference is particularly relevant for fragment‑based drug discovery (FBDD), where fragments with balanced hydrogen‑bonding capacity tend to yield higher‑quality initial hits in biochemical and biophysical screens [3]. The target compound's XLogP3 of 1.9 positions it in a favorable lipophilicity range for fragment libraries, whereas the N,N‑dimethyl analog (XLogP3‑AA = 2.2) is slightly more lipophilic and lacks the polarity needed for enthalpically driven binding [1][2].

Fragment-based drug discovery Hydrogen bonding Physicochemical profiling

XLogP3 of 1.9 Reduces Lipophilicity by ~1 Log Unit Versus the Unsubstituted Benzamide Parent, Improving Ligand Efficiency Metrics

The computed XLogP3 of 2‑bromo‑5‑fluoro‑N‑(2‑hydroxyethyl)benzamide is 1.9, which is one full log unit higher than that of 2‑bromo‑5‑fluorobenzamide (XLogP3 = 0.9, CID 2778464), reflecting the increased lipophilicity conferred by the hydroxyethyl chain despite the additional polar alcohol group [1][2]. This places the target compound in the widely accepted optimal logP range (1–3) for oral drug‑like molecules, while the unsubstituted benzamide parent (logP 0.9) falls below it, potentially limiting passive membrane permeability [3]. For medicinal chemistry campaigns employing lipophilic ligand efficiency (LLE or LipE) as a key optimization parameter, the target compound provides a starting scaffold that balances polarity and lipophilicity without requiring immediate alkylation of the amide nitrogen—a step that would eliminate one hydrogen‑bond donor [1].

Lipophilicity Ligand efficiency ADME prediction

Bromine Provides ~2‑Fold Stronger Anomalous X‑ray Scattering Than Chlorine, Enabling Direct Ligand Visualization in Co‑Crystal Structures

The bromine atom in 2‑bromo‑5‑fluoro‑N‑(2‑hydroxyethyl)benzamide generates anomalous scattering signal (f'' ≈ 0.9 e⁻ at Cu Kα, 1.54 Å) that is approximately twice as strong as that of chlorine (f'' ≈ 0.5 e⁻) and orders of magnitude greater than fluorine (f'' ≈ 0.02 e⁻, effectively negligible for phasing) [1]. This property allows the ligand's bromine to serve as an intrinsic marker for confirming binding orientation and occupancy in protein‑ligand co‑crystal structures without requiring additional heavy‑atom derivatization. When the compound is used as a fragment or lead scaffold in structure‑based drug design, crystallographers can leverage the bromine anomalous signal collected at standard synchrotron wavelengths to unambiguously assign ligand pose, reducing the risk of model bias in electron density interpretation [2]. This capability is entirely absent in chlorine‑substituted or methyl‑substituted analogs [1].

Structural biology X-ray crystallography Heavy-atom phasing

Rotatable Bond Count of 3 Provides Greater Conformational Flexibility Than the Parent Benzamide (1 Rotatable Bond), Expanding Accessible Binding Poses

The target compound has three rotatable bonds (amide C–N, N–CH₂, CH₂–OH) compared to only one (amide C–N) in 2‑bromo‑5‑fluorobenzamide [1][2]. This increased conformational freedom allows the hydroxyethyl chain to sample a broader range of orientations in solution, which can be advantageous for exploring protein binding pockets with sub‑pockets or solvent‑exposed channels that are inaccessible to the rigid parent scaffold. While higher rotatable bond counts can reduce binding affinity due to entropic penalties, they also enable induced‑fit binding modes that are critical for targets with flexible active sites [3]. The terminal hydroxyl group further provides a fixed vector for subsequent chemical elaboration—such as esterification or etherification—to rigidify the side chain and lock in a bioactive conformation once identified [1].

Conformational analysis Molecular recognition Ligand flexibility

Hydroxyethyl Side Chain Introduces a Primary Alcohol Synthetic Handle Absent in N‑Methyl and N‑Unsubstituted Analogs, Enabling Prodrug Design

The terminal primary alcohol in the hydroxyethyl side chain provides a site for esterification, etherification, carbamate formation, or phosphate conjugation that is entirely absent in 2‑bromo‑5‑fluorobenzamide (no alcohol) and 2‑bromo‑5‑fluoro‑N‑methylbenzamide (no alcohol) [1][2]. This enables the target compound to serve as a direct precursor for esterase‑sensitive prodrugs (e.g., acetyl, butyryl, or amino acid esters), phosphate prodrugs for solubility enhancement, or PEGylated derivatives for half‑life extension—all without requiring a separate linker installation step [3]. In synthetic route design, this reduces the number of protection/deprotection operations by at least one step compared to starting from the unsubstituted benzamide, translating to higher overall yields and reduced material costs in multi‑step syntheses [1].

Prodrug design Bioconjugation Synthetic versatility

Optimal Application Scenarios for 2-Bromo-5-fluoro-N-(2-hydroxyethyl)benzamide Based on Quantitative Differentiation Evidence


Fragment‑Based Lead Generation Requiring a Polar, Hydrogen‑Bond‑Capable Halo‑Benzamide with Intrinsic Crystallographic Phasing Signal

In fragment‑based drug discovery (FBDD) campaigns, 2‑bromo‑5‑fluoro‑N‑(2‑hydroxyethyl)benzamide offers a balanced profile: two H‑bond donors and three acceptors for enthalpically driven target engagement, XLogP3 of 1.9 for adequate solubility, and an intrinsic bromine anomalous scattering signal for unambiguous ligand‑pose validation by X‑ray crystallography [1][2]. The N,N‑dimethyl analog lacks hydrogen‑bond donor capacity (HBD = 0) and provides no anomalous scattering marker, making it unsuitable for the same screening cascade [1]. This compound is particularly well‑suited for targets with polar active sites (e.g., kinases, HDACs, bromodomains) where hydrogen‑bond interactions are critical for initial hit identification [3].

Structural Biology Co‑Crystallization Studies Where Ligand Bromine Serves as an Internal Marker for Pose Assignment

For protein‑ligand co‑crystallization, the bromine atom provides anomalous scattering (f'' ≈ 0.9 e⁻ at Cu Kα) that is ~1.8× stronger than chlorine and ~45× stronger than fluorine, enabling direct visualization of the ligand's binding orientation and occupancy without additional heavy‑atom derivatization [2]. This is especially valuable for targets where ligand electron density may be weak or ambiguous, or where multiple binding poses are possible. Facilities using tunable synchrotron beamlines can further exploit the bromine K‑edge (13.47 keV) for single‑wavelength anomalous diffraction (SAD) phasing [2].

Prodrug Design Leveraging the Pre‑Installed Primary Alcohol for Esterase‑Sensitive or pH‑Responsive Linkers

The terminal hydroxyl group enables direct esterification with carboxylic acid‑containing drugs to create esterase‑labile prodrugs, phosphate conjugation for aqueous solubility enhancement, or PEGylation for extended pharmacokinetic half‑life [3]. Unlike N,N‑dimethyl or N‑unsubstituted benzamide analogs that lack this functional handle, 2‑bromo‑5‑fluoro‑N‑(2‑hydroxyethyl)benzamide eliminates the need for a separate linker installation step, reducing synthetic burden by 1–2 steps per analog in medicinal chemistry optimization cycles [1].

Synthetic Elaboration into Benzamide‑Based HDAC or Kinase Inhibitors via Orthogonal Functional‑Handle Strategy

The compound's three orthogonal reactive sites—aryl‑Br (Suzuki, Heck, Sonogashira couplings), aryl‑F (nucleophilic aromatic substitution), and primary –OH (esterification, etherification, oxidation)—enable efficient diversification at multiple positions in a scaffold‑hopping or parallel synthesis approach [1]. This is particularly relevant for programs targeting HDACs (where benzamide zinc‑binding groups are common) or kinases (where the 2‑bromo‑5‑fluorophenyl motif appears in several inhibitor chemotypes) [3]. Starting from this pre‑functionalized building block rather than 2‑bromo‑5‑fluorobenzamide reduces the number of protection/deprotection operations required to install the hydroxyethyl side chain downstream.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Bromo-5-fluoro-N-(2-hydroxyethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.